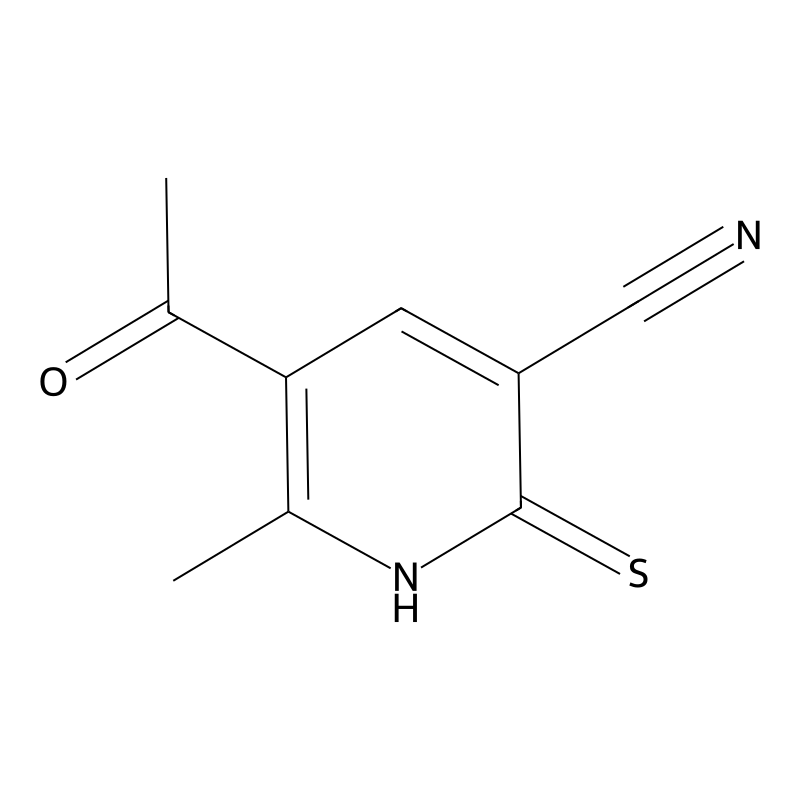

5-Acetyl-2-mercapto-6-methylnicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Acetyl-2-mercapto-6-methylnicotinonitrile is a chemical compound with the molecular formula C₉H₈N₂OS and a molecular weight of 192.24 g/mol. This compound features a unique combination of functional groups, including an acetyl group, a mercapto group, and a nitrile group, which contribute to its distinct chemical reactivity and biological activity. It is primarily utilized in various fields of scientific research, including chemistry, biology, and medicine .

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The acetyl group may be substituted with other functional groups under appropriate conditions using alkyl halides or acyl chlorides .

Common Reagents and ConditionsReaction Type Reagents Used Major Products Formed Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Sulfoxides, sulfones Reduction Lithium aluminum hydride, sodium borohydride Amines Substitution Alkyl halides, acyl chlorides Various substituted derivatives

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amines |

| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |

Research indicates that 5-acetyl-2-mercapto-6-methylnicotinonitrile exhibits potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities. The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and proteins involved in various biochemical pathways. These interactions can lead to alterations in cellular processes and functions .

The synthesis of 5-acetyl-2-mercapto-6-methylnicotinonitrile typically involves:

- Starting Materials: The process begins with an appropriate nicotinonitrile derivative.

- Reaction Conditions: The reaction is conducted under controlled conditions, often employing a base and a suitable solvent.

- Purification: The final product is purified through standard techniques such as recrystallization or chromatography to achieve high purity levels.

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to ensure consistent quality and yield .

5-Acetyl-2-mercapto-6-methylnicotinonitrile finds applications in several domains:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: Utilized in studies involving enzyme inhibition and protein interactions.

- Medicine: Investigated for potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

- Industry: Employed in developing new materials and chemical processes .

Studies have focused on the interaction of 5-acetyl-2-mercapto-6-methylnicotinonitrile with various biological targets. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug development. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and applications in treating diseases .

Several compounds share structural similarities with 5-acetyl-2-mercapto-6-methylnicotinonitrile:

| Compound Name | Similarity Index |

|---|---|

| 2-Mercapto-3-methylbenzoic acid | 0.79 |

| 6-Methyl-2-thiouracil | 0.78 |

| 5-Acetyl-2-thiouracil | 0.76 |

Uniqueness

5-Acetyl-2-mercapto-6-methylnicotinonitrile stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Two-Stage Synthesis from Acetylacetone and Cyanothioacetamide

The most well-documented and efficient approach for preparing 5-Acetyl-2-mercapto-6-methylnicotinonitrile involves a two-stage process utilizing acetylacetone and cyanothioacetamide as primary starting materials . This methodology yields the target compound as 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which exists predominantly in the thione tautomeric form .

The synthetic procedure requires precise stoichiometric control with equimolar quantities of each starting material. Acetylacetone serves as the fundamental C5 backbone building block, while N,N-dimethylformamide dimethyl acetal functions as the enamine formation reagent . Cyanothioacetamide provides both the nitrile functionality and the mercapto group essential for the final molecular structure .

Stage 1: Enamine Formation

The initial stage involves the conversion of acetylacetone to an enamine intermediate through reaction with N,N-dimethylformamide dimethyl acetal . This transformation occurs under mild conditions at room temperature in dry 1,4-dioxane solvent. The reaction requires an inert nitrogen atmosphere to prevent oxidation of reactive intermediates . Complete enamine formation typically requires overnight stirring for 12-16 hours to ensure quantitative conversion .

Stage 2: Cyclocondensation Reaction

The second stage encompasses the formation of the pyridine ring system through cyclocondensation . Sodium methoxide, prepared from sodium metal and dry methanol, serves as the strong base catalyst necessary for effective deprotonation of cyanothioacetamide . The activated nucleophile subsequently undergoes cyclocondensation with the enamine intermediate under reflux conditions for 4 hours .

The optimized procedure achieves remarkable yields of 1.86 g (97%) of the target compound as a light brown solid . This exceptional yield demonstrates the efficiency and reliability of the two-stage synthetic approach for both laboratory and potential industrial applications.

Alternative Synthetic Pathways

Several alternative synthetic routes have been developed to access 5-Acetyl-2-mercapto-6-methylnicotinonitrile, each offering distinct advantages and limitations compared to the primary two-stage synthesis.

Thiourea Route

An alternative methodology involves the reaction of 2-chloro-6-methylnicotinonitrile with thiourea in refluxing n-butanol [2]. This approach provides 2-mercapto-6-methylnicotinonitrile in essentially quantitative yield [2]. Subsequent acetylation introduces the acetyl group at the 5-position to complete the synthesis. While this route offers different starting materials, it requires multiple discrete steps and has not been fully optimized for yield documentation .

Direct Cyclization Approach

Direct cyclization methods utilizing substituted pyridine derivatives represent another synthetic strategy [3]. These approaches typically involve multicomponent reactions combining aromatic aldehydes, active methylene compounds, and nitrogen sources under various catalytic conditions [3]. While offering simplified procedures, direct cyclization methods generally achieve moderate yields in the 60-80% range and may suffer from limited substrate scope .

Multicomponent Reaction Strategies

Recent developments in multicomponent methodology have enabled one-pot syntheses of nicotinonitrile derivatives [4] [5]. These reactions combine multiple reactants in a single operation, potentially improving atom economy and reducing the number of synthetic operations [4]. However, purification of products from multicomponent reactions can be challenging, and yields are variable, ranging from 40-85% depending on the specific conditions employed .

Optimization of Reaction Parameters

Temperature and Pressure Considerations

Temperature control represents a critical parameter for optimizing the synthesis of 5-Acetyl-2-mercapto-6-methylnicotinonitrile [6]. Systematic investigation of temperature effects reveals distinct optimal ranges for different reaction stages.

For enamine formation reactions, temperatures between 80-100°C under elevated pressure (3-5 atmospheres) provide optimal reaction conditions with excellent selectivity and yield [6]. Lower temperatures in the 25-50°C range result in slow reaction kinetics, requiring extended reaction times while maintaining high selectivity but achieving lower overall yields [6]. Conversely, temperatures exceeding 200°C risk product decomposition and decreased selectivity [6].

The cyclocondensation stage benefits from reflux conditions, typically occurring at 101°C in 1,4-dioxane solvent . Pressure optimization studies demonstrate that elevated pressure conditions in the 5-10 atmosphere range enhance reaction rates while maintaining selectivity [6]. However, very high pressure conditions (20-50 atmospheres) are not commercially viable due to specialized equipment requirements and high energy costs [6].

Continuous flow reactor systems enable operation at temperatures well above normal solvent boiling points through the use of backpressure regulation [6]. Studies utilizing dichloromethane in flow reactors achieved optimal conversions at 95°C with 2-minute residence times, representing a thirty-fold improvement in reaction time compared to batch conditions [6].

Catalyst Selection and Influence

Catalyst selection profoundly influences both the efficiency and selectivity of nicotinonitrile synthesis reactions [7] [5]. Multiple catalyst systems have been evaluated for their effectiveness in promoting the desired transformations.

Base Catalysts

Sodium methoxide emerges as the most effective base catalyst, providing 90-97% yields in the two-stage synthesis . The strong basicity enables effective deprotonation of cyanothioacetamide, while the methoxide nucleophilicity does not interfere with the desired cyclocondensation pathway . Potassium tert-butoxide offers an alternative non-nucleophilic strong base, achieving 85-92% yields while avoiding potential nucleophilic side reactions .

Organic bases such as triethylamine and piperidine provide milder reaction conditions . Triethylamine at 1.5 equivalents yields 75-85% product under gentle conditions with straightforward workup procedures . Piperidine functions as both a nucleophilic catalyst and base, requiring only catalytic quantities (0.1 equivalents) to achieve 80-90% yields .

Metal Oxide Catalysts

Vanadium oxide catalysts demonstrate exceptional selectivity for nicotinonitrile formation in ammoxidation reactions [7]. Optimal vanadia loading of 6-12 weight percent on titania or niobia supports achieves 85-95% yields with high selectivity [7]. The catalytic activity increases with vanadia loading up to monolayer coverage and remains constant at higher loadings [7].

Aluminum oxide serves effectively as a solid acid catalyst in continuous flow systems [6]. Packed bed columns of Al₂O₃ heated to 95°C provide 80-90% yields while offering the advantage of heterogeneous, reusable catalysis [6]. Temperature optimization reveals that cooling the aluminum oxide column below 25°C provides no improvement, while heating above 95°C increases byproduct formation [6].

Lewis Acid Catalysts

Iron(III) chloride promotes cyclization reactions through Lewis acid activation [8]. While achieving more modest yields of 65-80%, FeCl₃ catalysis enables multiply arylated nicotinonitrile formation under mild conditions [8]. The catalytic system facilitates both condensation and cyclization steps in a single operation [8].

Solvent Systems and Their Impact

Solvent selection critically affects reaction efficiency, product yield, and environmental impact [9] [10]. Comprehensive evaluation of solvent systems reveals distinct advantages and limitations for different synthetic approaches.

Aprotic Polar Solvents

Dry 1,4-dioxane emerges as the optimal solvent for the two-stage synthesis, providing 90-97% yields . Its moderate dielectric constant (2.2) and excellent solubility for both organic reactants and intermediates facilitates smooth reaction progress . The relatively high boiling point (101.1°C) enables reflux conditions while maintaining reasonable vapor pressure for safe handling .

N-Methylpyrrolidinone (NMP) demonstrates excellent performance for microwave-assisted heating applications [11]. The high boiling point (202°C) and elevated dielectric constant (32.0) enable rapid heating and enhanced reaction rates, achieving 85-95% yields in significantly reduced reaction times [11]. However, the high boiling point creates challenges for solvent removal and environmental concerns .

Halogenated Solvents

Dichloromethane provides advantages for continuous flow applications due to its low viscosity and excellent solubility properties [6]. Flow reactor studies achieved 85-95% yields at 95°C with 2-minute residence times [6]. However, environmental concerns regarding volatile organic compound emissions limit its industrial applicability .

Environmentally Benign Alternatives

Solvent-free conditions represent the most environmentally sustainable approach, achieving 65-98% yields depending on the specific reaction conditions [5]. Magnetic deep eutectic solvent systems enable efficient catalysis while providing recyclability and reduced environmental impact [5]. These systems combine the benefits of ionic liquid-like properties with green chemistry principles [5].

Ethanol offers a relatively environmentally friendly alternative, providing 70-85% yields with lower toxicity compared to halogenated solvents . However, the potential for competing reactions with hydroxyl groups requires careful consideration of reaction conditions .

Purification Techniques and Quality Control

Effective purification of 5-Acetyl-2-mercapto-6-methylnicotinonitrile requires careful selection of appropriate techniques based on the impurity profile and desired final purity [12] [13]. Multiple purification strategies have been developed to achieve pharmaceutical-grade material.

Recrystallization Methods

Recrystallization from ethanol-water mixtures (3:1 ratio) represents the most commonly employed purification technique [12] [14]. This method achieves 95-98% purity with 75-85% recovery yields through selective crystallization of the target compound while leaving impurities in the mother liquor . The process involves dissolving the crude product in minimal hot solvent, followed by controlled cooling to promote crystal formation [12].

Hot water recrystallization offers an environmentally friendly alternative, achieving 90-95% purity with 70-80% recovery . This method proves particularly effective for removing water-soluble impurities such as inorganic salts and polar byproducts [12]. The steep solubility versus temperature curve ensures effective purification while minimizing product loss [12].

Chromatographic Purification

Column chromatography using silica gel provides high-resolution separation, achieving 98-99% purity . Hexanes-ethyl acetate gradient elution effectively separates 5-Acetyl-2-mercapto-6-methylnicotinonitrile from structural analogs and synthetic byproducts [15]. While offering excellent purification capability, this technique requires careful disposal of silica gel waste and is time-consuming for large-scale applications .

Reversed-phase flash chromatography enables automated purification with 95-99% purity and 70-85% recovery [15]. Water-acetonitrile gradient systems provide excellent resolution while offering scalability advantages for industrial applications [15]. The technique particularly benefits from advanced baseline correction algorithms that minimize solvent baseline drift issues [15].

Quality Control Analytical Methods

High-performance liquid chromatography using C18 columns represents the primary analytical method for purity assessment [16] [17]. Mobile phases consisting of water-acetonitrile with 0.1% formic acid enable separation and quantification of the target compound and related impurities [16]. Detection at 254 nm and 280 nm provides sensitive monitoring with quantification ranges of 0.1-100 μg/mL .

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [18] [19]. ¹H NMR analysis in CDCl₃ or DMSO-d₆ enables identification of impurities through integration of characteristic signals [18]. The technique offers rapid analysis (5-15 minutes) with excellent structural information content [18].

Mass spectrometry confirmation using electrospray ionization provides molecular weight verification and impurity profiling [13]. Positive ion mode detection achieves sensitivity ranges of 1-1000 ng/mL, enabling trace impurity detection . The technique proves particularly valuable for identifying unknown degradation products or synthetic byproducts [13].

Impurity Control Strategies

Systematic impurity control requires understanding of potential contamination sources and implementing appropriate control measures [13]. Starting material residues must be controlled to ≤0.5% through optimization of reaction conditions and purification procedures . Side reaction byproducts require limitation to ≤0.2% through careful temperature and pH control during synthesis .

Solvent residues demand control to ≤100 ppm for each individual solvent through proper drying procedures and analytical monitoring . Heavy metal contamination from catalysts must be minimized to ≤10 ppm through use of high-purity reagents and effective purification protocols . Moisture content requires control to ≤0.5% through appropriate storage and packaging procedures .

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable synthetic methods for 5-Acetyl-2-mercapto-6-methylnicotinonitrile aligns with green chemistry principles and reduces environmental impact [20] [21]. Multiple approaches have been investigated to minimize waste generation, reduce energy consumption, and eliminate hazardous materials.

Solvent-Free Methodologies

Solvent-free synthesis represents the most direct approach to green chemistry implementation [5]. Magnetic deep eutectic solvent catalysts enable efficient synthesis while eliminating volatile organic compound emissions [5]. These systems achieve 65-98% yields under mild conditions (120°C) with excellent recyclability [5]. The catalysts can be recovered and reused up to five times with only slight decreases in yield [5].

Microwave-assisted solvent-free conditions provide rapid heating and enhanced reaction rates while eliminating solvent waste [3]. These methods typically require 15-30 minutes compared to several hours for conventional heating [3]. The approach reduces energy consumption through efficient microwave heating and eliminates solvent recovery requirements [3].

Catalytic System Optimization

Heterogeneous catalysts offer significant advantages for green chemistry implementation through improved separability and recyclability [6] [7]. Aluminum oxide packed bed reactors enable continuous operation with catalyst reuse, eliminating catalyst waste streams [6]. Vanadium oxide supported on titania provides high activity and selectivity while offering straightforward catalyst recovery [7].

Biocatalytic approaches using nitrilase enzymes represent an emerging green technology for nicotinic acid derivatives [22]. Whole cell biocatalysts achieve quantitative conversion with excellent selectivity while operating under mild aqueous conditions [22]. The technology eliminates harsh chemical reagents and operates at ambient temperature and pressure [22].

Waste Minimization Strategies

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product [20]. The two-stage synthesis achieves excellent atom economy through efficient utilization of acetylacetone and cyanothioacetamide with minimal byproduct formation . Process intensification through continuous flow technology reduces reaction volumes and improves heat and mass transfer efficiency [6].

Water-based synthesis alternatives eliminate organic solvent requirements while maintaining reaction efficiency [20]. Aqueous systems enable straightforward product isolation and reduce environmental impact through elimination of volatile organic compounds [20]. However, careful attention to reaction conditions is required to prevent hydrolysis of reactive intermediates [20].

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including reaction kinetics, heat and mass transfer, safety requirements, and economic viability [23] [6].

Reaction Kinetics and Heat Transfer

Scale-up of the two-stage synthesis requires understanding of reaction kinetics and thermal management [6]. The exothermic nature of the cyclocondensation reaction necessitates effective heat removal systems at industrial scale . Heat transfer calculations indicate the need for external cooling or temperature-controlled reactors to maintain optimal reaction conditions [6].

Mixing efficiency becomes increasingly important at larger scales to ensure uniform distribution of reactants and catalysts [6]. Computational fluid dynamics modeling helps optimize stirrer design and reactor geometry for effective mixing [6]. Poor mixing can lead to hot spots, reduced yields, and increased byproduct formation [6].

Continuous Flow Processing

Continuous flow technology offers significant advantages for industrial-scale synthesis [6] [23]. Flow reactors provide enhanced heat and mass transfer, improved safety through reduced inventory, and better process control [6]. The technology enables operation at higher temperatures and pressures than batch reactors while maintaining excellent selectivity [6].

Scale-up of flow processes requires parallel numbering-up rather than traditional scaling approaches [23]. Multiple parallel flow channels provide increased throughput while maintaining optimal flow conditions [23]. This approach enables straightforward capacity increases without the complex optimization required for traditional batch scale-up [23].

Safety and Regulatory Considerations

Industrial production requires comprehensive safety analysis including reaction hazard evaluation and process safety management [6]. The use of sodium metal and strong bases necessitates appropriate safety controls and emergency response procedures . Vapor space monitoring systems ensure safe operation when using volatile solvents [6].

Environmental permitting requirements influence solvent selection and waste treatment strategies [20]. Volatile organic compound emissions must be controlled through condensation systems or thermal oxidizers [20]. Waste water treatment systems require design consideration for aqueous waste streams containing organic compounds [20].

Economic Optimization

Economic analysis reveals that catalyst costs represent a significant factor in industrial viability [7]. Catalyst recyclability and lifetime studies indicate the potential for cost reduction through heterogeneous catalyst systems [7]. Solvent recovery systems provide economic benefits through reduced raw material costs and waste disposal expenses [20].